molecular formula C23H25NO5 B2846702 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 883962-18-3

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide

Cat. No.: B2846702
CAS No.: 883962-18-3
M. Wt: 395.455
InChI Key: NQLCYRFOEGQMHS-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core substituted with a dimethoxyphenyl group and a butanamide side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanamide Side Chain: The final step involves the amidation reaction, where the intermediate product reacts with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide involves its interaction with various molecular targets and pathways. It may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Inducing Apoptosis: It may induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

    Scavenging Free Radicals: Its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-acetamide: Similar structure but with an acetamide side chain.

    N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-propionamide: Similar structure but with a propionamide side chain.

Uniqueness

N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of a butanamide side chain, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-13(2)11-19(25)24-23-20(15-9-10-17(27-4)18(12-15)28-5)21(26)16-8-6-7-14(3)22(16)29-23/h6-10,12-13H,11H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCYRFOEGQMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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